molecular formula C3H3F3O3 B057191 3,3,3-Trifluorolactic acid CAS No. 684-07-1

3,3,3-Trifluorolactic acid

Cat. No.: B057191
CAS No.: 684-07-1
M. Wt: 144.05 g/mol
InChI Key: BVKGUTLIPHZYCX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxypropanoic acid: is an organic compound with the molecular formula C3H3F3O3 . It is a trifluoromethylated derivative of lactic acid, characterized by the presence of three fluorine atoms attached to the central carbon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method involves the direct fluorination of 2-hydroxypropanoic acid using fluorinating agents such as or like .

    Electrophilic Fluorination: Another approach is the electrophilic fluorination of 2-hydroxypropanoic acid derivatives using reagents like .

Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-hydroxypropanoic acid often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Scientific Research Applications

Chemistry: 3,3,3-Trifluoro-2-hydroxypropanoic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology: In biological research, this compound is employed as a chiral derivatizing agent for the determination of enantiomeric purity of chiral alcohols. It is also used in the synthesis of fluorinated analogs of biologically active molecules .

Medicine: The compound’s fluorinated nature makes it a valuable intermediate in the development of pharmaceuticals . Fluorine atoms can enhance the bioavailability and binding affinity of drug molecules .

Industry: Industrially, 3,3,3-Trifluoro-2-hydroxypropanoic acid is used in the production of fluorinated polymers and specialty chemicals . Its unique properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxypropanoic acid is primarily attributed to its trifluoromethyl group . This group can influence the compound’s electronic properties , making it more reactive in certain chemical reactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, further enhancing its reactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,3,3-Trifluoro-2-hydroxypropanoic acid stands out due to its specific trifluoromethylation at the central carbon atom, which imparts unique electronic and steric properties . These properties make it particularly valuable in the synthesis of fluorinated compounds and pharmaceutical intermediates .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGUTLIPHZYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-07-1
Record name 684-07-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231
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Record name 3,3,3-trifluoro-2-hydroxypropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3,3-Trifluoro-2-hydroxypropanoic acid?

A1: 3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as rac-3,3,3-Trifluorolactic acid, has the molecular formula C3H3F3O3 []. The molecular weight can be calculated as 142.03 g/mol.

Q2: What are some key structural features of 3,3,3-Trifluoro-2-hydroxypropanoic acid revealed by its crystal structure?

A2: The crystal structure analysis of 3,3,3-Trifluoro-2-hydroxypropanoic acid reveals an O=C—C—O(H) torsion angle of 13.26 (15)° []. Furthermore, the crystal packing is stabilized by O—H⋯O hydrogen bonds and C—H⋯O contacts, which connect the molecules into sheets perpendicular to the c axis [].

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